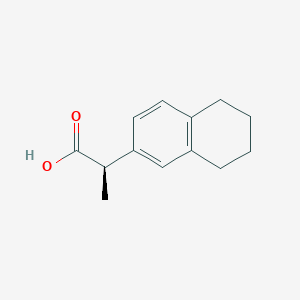
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and medicinal chemistry. This compound is a derivative of proline and is characterized by its unique three-dimensional structure, which makes it a valuable tool for studying protein-protein interactions.
作用機序
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid works by binding to a specific site on a protein, known as a protein-protein interaction site. This binding prevents the interaction between the protein and its partner protein, leading to a disruption in the biological process that the interaction was involved in. The selectivity of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid for certain protein-protein interactions makes it a valuable tool for studying the function of specific proteins in biological processes.
Biochemical and Physiological Effects:
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to have minimal toxicity and is well-tolerated in cells and animals. It does not affect the overall structure or function of proteins, except for the protein-protein interactions that it inhibits. (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been used to study various biological processes, including signal transduction, transcriptional regulation, and protein folding.
実験室実験の利点と制限
The advantages of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid in lab experiments include its high purity, selectivity, and low toxicity. It is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid include its specificity for certain protein-protein interactions, which may limit its use in certain research applications. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid may not be suitable for in vivo studies due to its limited bioavailability.
将来の方向性
There are several future directions for the use of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid in scientific research. One potential application is in the development of new drugs that target specific protein-protein interactions. (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can also be used to study the role of specific proteins in disease processes, which can aid in the development of new treatments. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can be modified to improve its bioavailability, making it more suitable for in vivo studies. Overall, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has the potential to be a valuable tool in various fields of scientific research.
合成法
The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves a multi-step process that starts with the protection of proline's carboxylic acid group. This is followed by the formation of the THP ring through a Diels-Alder reaction. The final step involves the removal of the protecting group to yield the desired product. The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been optimized to achieve high yields and purity, making it a suitable compound for various research applications.
科学的研究の応用
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been extensively studied for its potential applications in drug discovery and chemical biology. It has been shown to selectively inhibit the interaction between two proteins, which can be useful in the development of new drugs that target specific protein-protein interactions. Additionally, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been used as a tool to study the structural and functional properties of proteins, which can aid in the understanding of biological processes.
特性
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLCZBQZRQVOO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)
![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)
![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)
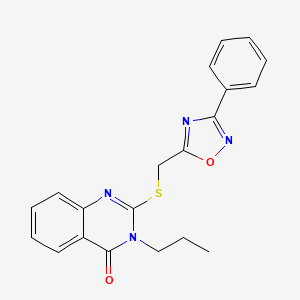
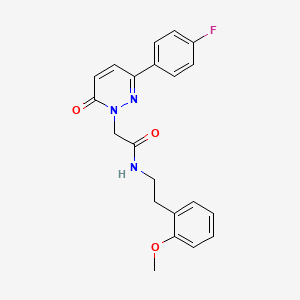
![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)


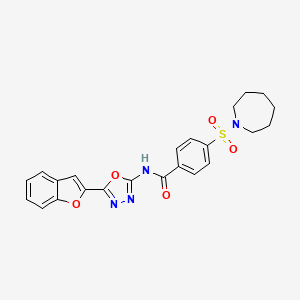
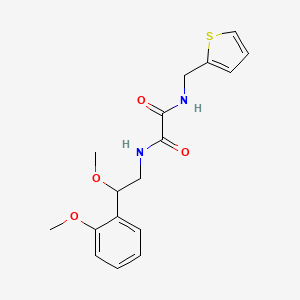
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)